1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile
Description
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGJDPGZCATJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654943 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184913-64-1 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Stepwise Procedure:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 2-cyanobenzyl bromide with cyclo(isopropylidene) malonate ester | Solvent: N,N-dimethylformamide; Base: K2CO3 or Na2CO3; Temperature: -20 to 100 °C (preferably room temp) | Molar ratio 1:1.05 (bromide:malonate), base molar ratio 1.10 relative to bromide |
| 2 | Hydrolysis of the condensation product | Acidic or basic hydrolysis | Converts ester groups to carboxylic acid |
| 3 | Decarboxylation | Heating at ~165 °C in suitable solvent | Removes carboxyl groups to form key intermediate |
| 4 | Friedel-Crafts acylation or cyclization | Typically under Lewis acid catalysis | Forms the 1-oxo-1,2-dihydroisoquinoline ring system |
| 5 | Cyanation | Reaction with cuprous cyanide or zinc cyanide | Introduces carbonitrile group at the 7-position |
This method has been disclosed in patent literature and journal articles (e.g., CN111704559A, Journal of Organic Chemistry 1984, 1987).
Palladium-Catalyzed Cascade Cyclization Approach
A modern and efficient synthetic route involves palladium-catalyzed cascade cyclization and coupling reactions starting from trisubstituted allenamides and arylboronic acids. This approach enables the formation of substituted 1,2-dihydroisoquinolines, including derivatives like this compound.
Key Features:
- Catalyst: Pd(OAc)2 with phosphine ligands (e.g., P(o-tolyl)3)
- Base: NaOH
- Solvent: Mixture of dioxane and water (4:1)
- Temperature: 80 °C
- Reaction time: ~3 hours
The reaction proceeds via intramolecular cyclization to form a π-allyl-palladium intermediate, followed by transmetallation with arylboronic acid, yielding the substituted isoquinoline product in good yields (~78% reported for related compounds).
This method offers a concise and versatile route for synthesizing substituted 1,2-dihydroisoquinolines with potential for structural diversification.
Synthesis from Phthalic Anhydride Derivatives
Another classical approach involves using phthalic anhydride as a precursor, which undergoes aminolysis with an appropriate amine followed by cyclization to yield the isoquinoline core. Subsequent functionalization introduces the carbonitrile group at the 7-position.
General Reaction Scheme:
- Phthalic anhydride + amine → amide intermediate
- Cyclization under heating or catalysis → 1-oxo-1,2-dihydroisoquinoline scaffold
- Introduction of carbonitrile substituent via cyanation or related transformations
This method requires careful optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The condensation step with 2-cyanobenzyl bromide and malonate esters is sensitive to base choice and solvent; potassium carbonate in DMF at room temperature is preferred for high yield and selectivity.
- Hydrolysis can be performed under acidic or basic conditions, but alkaline hydrolysis with sodium hydroxide is commonly used for better control.
- Decarboxylation requires precise temperature control (~165 °C) to avoid decomposition and ensure clean conversion.
- Friedel-Crafts acylation or cyclization steps benefit from Lewis acid catalysis and anhydrous conditions to promote ring closure.
- The palladium-catalyzed method provides a one-pot synthesis with fewer steps and milder conditions, making it attractive for complex substituted derivatives.
- Cyanation reactions typically use cuprous or zinc cyanide reagents under controlled conditions to introduce the nitrile group without side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile and its derivatives. Research indicates that these compounds exhibit promising activity against various cancer cell lines.
- In Vitro Studies : A study published in the European Journal of Chemistry demonstrated that a series of compounds including this compound were synthesized and tested against the Ehrlich Ascites Carcinoma (EAC) cell line and human liver cancer cell line (HEPG2). The results showed significant anticancer activity, with some derivatives exhibiting higher potency than established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation. The structure-activity relationship (SAR) studies have provided insights into how modifications to the isoquinoline core can enhance efficacy .
Synthesis Methodologies
The synthesis of this compound has been achieved through various chemical reactions, which are crucial for producing derivatives with enhanced biological activity.
- Palladium-Catalyzed Reactions : One effective method involves palladium-catalyzed cascade cyclization reactions, which allow for the formation of highly substituted isoquinolines. This method has been utilized to create diverse derivatives that can be screened for biological activity .
- Three-component Reactions : Another approach includes the three-component Castagnoli-Cushman reaction, which has been adapted to synthesize derivatives with improved pharmacological profiles. This method emphasizes the importance of structural modifications in enhancing the biological activity of isoquinoline derivatives .
Potential Therapeutic Uses
Beyond anticancer applications, this compound may have potential uses in other therapeutic areas:
- PARP Inhibition : Some derivatives have shown promise as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This property could make them valuable in treating cancers that are dependent on PARP for survival .
- Neuroprotective Effects : Preliminary studies suggest that certain isoquinoline derivatives may also exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Data Tables
The following table summarizes key findings from various studies on the anticancer activity of this compound derivatives:
Mechanism of Action
The mechanism of action of 1-oxo-1,2-dihydroisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: Nitrile Substituent Variations
The position of the nitrile group on the isoquinoline scaffold significantly influences biological activity and physicochemical properties. Key positional isomers include:
Key Findings :
- The 7-carbonitrile isomer exhibits superior cytotoxic activity compared to doxorubicin (IC₅₀: 47.9 μmol/L) in breast cancer (MCF7) models, attributed to optimal nitrile positioning enhancing target binding .
- Derivatives with nitrile groups at positions 5 or 6 show diminished or uncharacterized activity, highlighting the critical role of substitution patterns .
Saturation State: Dihydro vs. Tetrahydro Derivatives
The degree of ring saturation modulates solubility, stability, and bioactivity:
Key Findings :
- The dihydro structure (partial saturation) is associated with enhanced anticancer activity, likely due to conformational rigidity favoring target interactions .
- The tetrahydro analog, while more soluble, lacks documented cytotoxic efficacy, suggesting full saturation may disrupt pharmacophore geometry .
Functional Group Modifications
Replacing the nitrile group with other substituents alters bioactivity:
| Compound Name | Substituent | Activity Profile |
|---|---|---|
| 1-Oxo-1,2-dihydroisoquinoline-7-carbaldehyde | Aldehyde (-CHO) | Unknown; potential intermediate |
| This compound | Nitrile (-C≡N) | High cytotoxicity |
Key Insight : The nitrile group’s electron-withdrawing nature and hydrogen-bonding capacity are critical for bioactivity, as seen in its superior performance over carbaldehyde derivatives .
Biological Activity
1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
- Molecular Formula : C10H6N2O
- Molecular Weight : 170.17 g/mol
- CAS Number : 1184913-64-1
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. One notable investigation assessed its cytotoxic effects on Ehrlich Ascites Carcinoma (EAC) cells. The study found that certain derivatives exhibited promising cytotoxicity, indicating potential as therapeutic agents in cancer treatment .
A comparative analysis with the established chemotherapeutic agent doxorubicin revealed that some derivatives of this compound displayed comparable or even superior activity against cancer cell lines, with IC50 values ranging from 27 to 45 μmol/L .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors. For example, it may interfere with poly(ADP-ribose) polymerase (PARP) pathways, which are critical in DNA repair processes. In vitro studies have demonstrated that some derivatives can significantly inhibit PARP activity, leading to increased apoptosis in cancer cells .
Table: Summary of Biological Activity Studies
Notable Research Insights
- Antimicrobial Efficacy : A study demonstrated that various derivatives of this compound possess notable antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- Cytotoxic Potential : Research indicated that certain synthesized derivatives exhibited strong cytotoxic effects against multiple cancer cell lines, suggesting their viability as anticancer drugs .
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that these compounds might induce apoptosis through PARP inhibition, which could enhance their effectiveness in cancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Oxo-1,2-dihydroisoquinoline-7-carbonitrile, and what key reaction conditions should be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving substituted isoquinoline precursors. For example, nitrile-containing intermediates can undergo nucleophilic substitution or condensation under acidic or basic conditions. Key parameters to optimize include temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalysts like potassium carbonate or palladium complexes. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the structure, focusing on the cyano group’s resonance (~110–120 ppm in -NMR). IR spectroscopy can validate the carbonyl (C=O, ~1680–1720 cm) and nitrile (C≡N, ~2200–2260 cm) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant practices:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or handling powders to avoid inhalation .
- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention. Maintain a spill kit with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. To address this:
- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
- Compare experimental IR spectra with computational predictions (DFT-based simulations) to assign ambiguous peaks.
- Use X-ray crystallography for definitive structural confirmation if crystalline derivatives are obtainable .
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., nitrile carbon) or nucleophilic substitution. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. How can reaction yields be optimized for derivatives of this compound, considering solvent and catalyst effects?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess solubility and transition-state stabilization.
- Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) for accelerating cyclization steps.
- Design of Experiments (DoE) : Apply factorial designs to identify interactions between temperature, catalyst loading, and solvent ratios. Use response surface methodology (RSM) to maximize yield .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistent biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Statistical Validation : Use ANOVA to determine if variability is significant. Replicate experiments with standardized protocols (e.g., fixed cell lines, consistent assay temperatures).
- Meta-Analysis : Compare results across published studies, noting differences in assay conditions (e.g., IC values under varying pH or serum concentrations) .
Q. What strategies mitigate batch-to-batch variability in synthetic products?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Quality Control (QC) : Establish acceptance criteria for intermediates (e.g., ≥95% purity by HPLC) and validate reproducibility across three independent batches .
Safety & Regulatory Considerations
Q. What are the environmental toxicity profiles of this compound, and how should waste be managed?
- Methodological Answer : While specific ecotoxicity data are limited, follow precautionary principles:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
